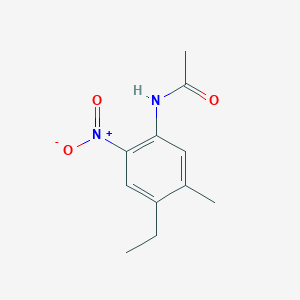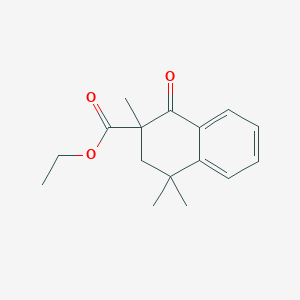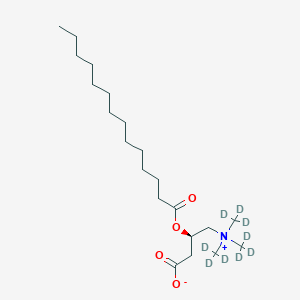
di-PDI
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Perylene diimide, commonly referred to as di-PDI, is a class of organic compounds known for their exceptional photophysical properties, high thermal stability, and strong electron-accepting capabilities. These compounds are widely used in various fields, including organic electronics, photovoltaics, and as dyes in industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
Perylene diimides are typically synthesized through the reaction of perylene dianhydride with aliphatic amines. This reaction is often carried out in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at temperatures ranging from 20 to 60°C, using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the synthesis of perylene diimides involves similar reaction conditions but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Perylene diimides undergo various chemical reactions, including:
Oxidation: Perylene diimides can be oxidized to form perylene tetracarboxylic dianhydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium dithionite is often used as a reducing agent in aqueous or biphasic water-acetonitrile mixtures.
Substitution: Nucleophilic substitution reactions typically involve reagents like n-butylamine and bromine.
Major Products
Oxidation: Perylene tetracarboxylic dianhydride.
Reduction: Perylene diimide radical anions and dianions.
Substitution: Various substituted perylene diimides with altered photophysical properties.
科学的研究の応用
Perylene diimides have a wide range of applications in scientific research:
Chemistry: Used as electron acceptors in organic solar cells, enhancing the efficiency of photovoltaic devices.
Biology: Employed in bioimaging and biosensing due to their strong fluorescence properties.
Medicine: Investigated for use in photodynamic therapy and as photosensitizers in cancer treatment.
作用機序
The mechanism by which perylene diimides exert their effects involves their strong electron-accepting capabilities. In organic solar cells, they facilitate charge separation and transport, enhancing the overall efficiency of the device. In photoredox catalysis, the reduced forms of perylene diimides act as powerful reducing agents, enabling various chemical transformations .
類似化合物との比較
Similar Compounds
Perylene tetracarboxylic diimides: Similar in structure but differ in the substitution pattern at the bay positions.
Perylenemonoimides: Asymmetric counterparts with different photophysical properties.
Uniqueness
Perylene diimides are unique due to their high thermal stability, strong electron-accepting capabilities, and versatile functionalization options. These properties make them superior to other similar compounds in applications requiring high stability and efficiency .
特性
分子式 |
C92H106N4O8 |
|---|---|
分子量 |
1395.8 g/mol |
IUPAC名 |
11-[6,8,17,19-tetraoxo-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-11-yl]-7,18-di(undecan-6-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
InChI |
InChI=1S/C92H106N4O8/c1-9-17-25-33-55(34-26-18-10-2)93-85(97)65-47-41-59-61-43-49-69-81-73(91(103)95(89(69)101)57(37-29-21-13-5)38-30-22-14-6)53-71(77(83(61)81)63-45-51-67(87(93)99)79(65)75(59)63)72-54-74-82-70(90(102)96(92(74)104)58(39-31-23-15-7)40-32-24-16-8)50-44-62-60-42-48-66-80-68(52-46-64(76(60)80)78(72)84(62)82)88(100)94(86(66)98)56(35-27-19-11-3)36-28-20-12-4/h41-58H,9-40H2,1-8H3 |
InChIキー |
SROWQESEJZYBTR-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(CCCCC)N1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=C6C4=C(C=C7C6=C(C=C5)C(=O)N(C7=O)C(CCCCC)CCCCC)C8=C9C2=CC=C3C4=C(C=CC(=C24)C2=C9C4=C(C=C2)C(=O)N(C(=O)C4=C8)C(CCCCC)CCCCC)C(=O)N(C3=O)C(CCCCC)CCCCC)C1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetonitrile;[3-(2-cyanophenyl)-2-ethyl-6-fluorophenyl]-[6-(2,6-dimethoxyphenyl)azanidylcarbonylpyridine-2-carbonyl]azanide;palladium(2+)](/img/structure/B11940504.png)






![3,4-Dimethoxy-N-[2,2,2-trichloro-1-({[(2-nitrophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B11940548.png)






